Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

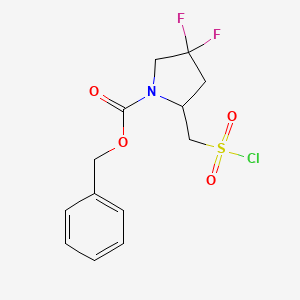

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a benzyl ester at the 1-position, a chlorosulfonylmethyl substituent at the 2-position, and two fluorine atoms at the 4-positions of the pyrrolidine ring. The chlorosulfonylmethyl group (-CH₂SO₂Cl) is highly reactive, enabling sulfonamide bond formation, a critical step in medicinal chemistry for drug-target interactions.

This compound is hypothesized to serve as an intermediate in synthesizing protease inhibitors or kinase modulators, leveraging its sulfonyl chloride moiety for covalent or non-covalent interactions.

Properties

IUPAC Name |

benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWIMCWPBUYWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonylmethyl group is introduced through a sulfonylation reaction, and the benzyl group is added via a benzylating agent. Reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfones.

Reduction: Reduction reactions can convert the chlorosulfonylmethyl group to a corresponding sulfonic acid derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorosulfonylmethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids, sulfonyl chlorides, and sulfones.

Reduction: Sulfonic acids and their derivatives.

Substitution: Amides, esters, and thioesters.

Scientific Research Applications

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate exerts its effects involves its reactivity with various biological targets. The chlorosulfonylmethyl group can interact with enzymes and receptors, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and two analogs:

*Estimated based on molecular formula (C₁₃H₁₄ClF₂NO₄S).

Key Observations :

- Substituent Reactivity :

- The chlorosulfonylmethyl group in the target compound facilitates sulfonation or nucleophilic substitution, ideal for introducing sulfonamide linkages in drug candidates.

- The ethynyl group in the analog from enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and polymer chemistry .

- The bromomethyl group in the compound is a classic alkylating agent, useful in forming carbon-carbon or carbon-heteroatom bonds .

- Ester Group Stability: Benzyl esters (target and ) are cleavable via hydrogenolysis, offering orthogonal deprotection strategies in multi-step syntheses. tert-Butyl esters () are acid-labile, providing compatibility with basic reaction conditions.

Biological Activity

Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, chlorosulfonyl group, and difluoromethyl substituents, contributing to its unique reactivity and specificity. The molecular formula is with a molecular weight of approximately 357.83 g/mol.

Key Structural Features:

- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.

- Chlorosulfonyl Group: Enhances reactivity towards nucleophiles.

- Difluoromethyl Substituents: Impart significant electronic effects that may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring: Utilizing appropriate precursors under controlled conditions.

- Introduction of the Chlorosulfonyl Group: Through chlorosulfonation reactions.

- Fluorination: Achieved via selective fluorination techniques to introduce difluoromethyl groups.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure product purity and yield.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating their activity. The presence of the chlorosulfonyl group suggests it may act as an electrophile in biochemical pathways.

Potential Biological Targets:

- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: Possible interaction with neurotransmitter receptors or other membrane-bound proteins.

Research Findings

Recent studies have explored the biological implications of similar compounds within the pyrrolidine class. For instance, research indicates that modifications in the substituent groups can significantly alter binding affinities and inhibition constants in enzyme assays.

Table 1: Comparative Biological Activities of Pyrrolidine Derivatives

| Compound Name | Biological Activity | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | Antagonist | Not yet determined | |

| Similar Pyrrolidine Derivative X | Agonist | 50 nM | |

| Similar Pyrrolidine Derivative Y | Inhibitor | 200 nM |

Case Studies

A notable case study involved the evaluation of related compounds in vivo for their effects on metabolic processes. In these studies, compounds exhibiting structural similarities to this compound showed promise in modulating appetite through receptor agonism.

Study Highlights:

- Model Organism: Rodents were used to assess metabolic effects.

- Outcome Measures: Food intake reduction was observed with minimal systemic exposure.

- Conclusion: Structural modifications can lead to significant biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.